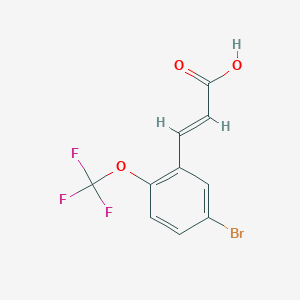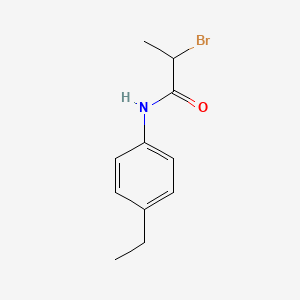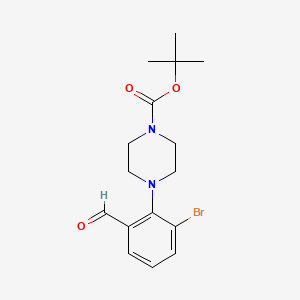![molecular formula C9H7ClN2O2 B1445815 5-Cloroimidazo[1,2-a]piridina-8-carboxilato de metilo CAS No. 1402911-36-7](/img/structure/B1445815.png)
5-Cloroimidazo[1,2-a]piridina-8-carboxilato de metilo
Descripción general
Descripción
Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate (MCIPC) is a synthetic organic compound with a unique chemical structure. It is a member of the imidazo[1,2-a]pyridine-8-carboxylate family, which is a group of compounds that have been studied for their potential applications in a variety of scientific fields. MCIPC has been studied for its ability to act as a reactant for a variety of reactions and its potential as an inhibitor of certain enzymes.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
Este compuesto sirve como un intermedio versátil en la síntesis de diversos fármacos. Su estructura central es similar a la que se encuentra en muchas moléculas biológicamente activas, lo que lo hace valioso para construir compuestos con posibles efectos terapéuticos. Por ejemplo, se han explorado derivados de este compuesto por sus propiedades antituberculosas .
Mecanismo De Acción
Target of Action
Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized for their wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridines, in general, have been known to exhibit significant activity against various diseases through different modes of action .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been known to affect various biochemical pathways .
Análisis Bioquímico
Biochemical Properties
Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes. Additionally, Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate has been found to bind to certain proteins involved in cell signaling pathways, modulating their activity and influencing downstream cellular responses .
Cellular Effects
The effects of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate can activate the mitogen-activated protein kinase (MAPK) pathway, leading to increased cell proliferation and survival . It also affects gene expression by binding to transcription factors and altering their activity, resulting in changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound has been shown to impact cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within the cell .
Molecular Mechanism
The molecular mechanism of action of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. For example, Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate has been shown to inhibit the activity of certain kinases by binding to their active sites and preventing substrate access . Additionally, this compound can activate transcription factors by binding to their regulatory domains, leading to changes in gene expression . These molecular interactions ultimately result in the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate typically results in transient activation of signaling pathways and gene expression changes, while long-term exposure can lead to sustained alterations in cellular metabolism and function . In in vitro studies, prolonged exposure to this compound has been associated with increased oxidative stress and cellular senescence .
Dosage Effects in Animal Models
The effects of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can enhance cellular function by modulating signaling pathways and gene expression . At higher doses, Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate can induce toxic effects, including oxidative stress, inflammation, and apoptosis . Threshold effects have been observed, where doses above a certain level result in significant adverse effects on cellular and tissue function. These findings highlight the importance of careful dosage optimization in preclinical studies to minimize potential toxicities while maximizing therapeutic benefits.
Propiedades
IUPAC Name |
methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-3-7(10)12-5-4-11-8(6)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIMPNDUQAKQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N2C1=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Fluorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1445735.png)


![tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1445742.png)







